5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione
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Overview
Description
5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione: is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a 4-bromo-phenyl group attached to a hydrazono moiety, which is further connected to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione typically involves the reaction of 4-bromoaniline with Meldrum’s acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in various organic synthesis reactions .
Biology
Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in drug discovery and development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent and is being studied for its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with receptor proteins, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Similar in structure but with two bromine atoms instead of one.
4-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: Lacks the hydrazono group, making it less reactive in certain chemical reactions.
Uniqueness
5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11BrN2O4 |
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Molecular Weight |
327.13 g/mol |
IUPAC Name |
5-[(4-bromophenyl)hydrazinylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)9(11(17)19-12)15-14-8-5-3-7(13)4-6-8/h3-6,14H,1-2H3 |
InChI Key |
VUFGWXHBVMTEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=NNC2=CC=C(C=C2)Br)C(=O)O1)C |
Origin of Product |
United States |
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